5-Chloro-2-(3-nitrophenyl)pyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7ClN2O3 |
|---|---|
Molecular Weight |
250.64 g/mol |
IUPAC Name |
5-chloro-2-(3-nitrophenyl)pyridin-3-ol |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-5-10(15)11(13-6-8)7-2-1-3-9(4-7)14(16)17/h1-6,15H |
InChI Key |
GERSKELNVZZIIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=N2)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2 3 Nitrophenyl Pyridin 3 Ol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol allows for the deconstruction of the target molecule into simpler, more accessible precursors. Several strategic disconnections can be proposed, each leading to a different synthetic pathway.
Strategy A: Late-stage Halogenation. The C-Cl bond is disconnected first, identifying 2-(3-nitrophenyl)pyridin-3-ol (B6320679) as the immediate precursor. This suggests a synthetic plan where the pyridine-3-ol core is constructed first, followed by a regioselective chlorination at the C-5 position.
Strategy B: Late-stage Hydroxylation. Disconnection of the C-OH bond points to 5-chloro-2-(3-nitrophenyl)pyridine as the key intermediate. This approach would involve forming the chloro-substituted aryl-pyridine first, followed by a directed C-H activation and hydroxylation at the C-3 position.
Strategy C: Pyridine (B92270) Ring Annulation. A more fundamental disconnection breaks apart the pyridine ring itself. This strategy focuses on constructing the polysubstituted pyridine from acyclic precursors. For instance, a disconnection following the logic of a Hantzsch-type synthesis would lead back to a 1,5-dicarbonyl equivalent, an amino-nitrophenyl fragment, and an ammonia (B1221849) source. advancechemjournal.com
Strategy D: Aryl-Pyridine Coupling. The bond between the pyridine and the phenyl ring can be disconnected. This suggests a cross-coupling reaction, such as a Suzuki or Stille coupling, between a 5-chloro-2-halopyridin-3-ol derivative and a 3-nitrophenylboronic acid (or equivalent organometallic reagent).
These varied retrosynthetic pathways highlight the flexibility available to synthetic chemists in approaching the synthesis of this target molecule.
Direct and Indirect Synthetic Approaches to the Pyridin-3-ol Core
The formation of the central 2-aryl-pyridin-3-ol structure is a critical phase in the synthesis. Both direct ring-forming methods and post-synthesis functionalization of a pre-formed pyridine ring are viable options.
Ring-Forming Reactions for Pyridine Construction
Building the pyridine ring from acyclic starting materials is a foundational strategy in heterocyclic chemistry. acsgcipr.org Various condensation reactions can be envisioned to construct the required 2-aryl-3-hydroxypyridine skeleton.
One common approach involves the condensation of 1,5-dicarbonyl compounds or their synthetic equivalents with ammonia. acsgcipr.org The challenge lies in the synthesis of a suitably substituted dicarbonyl precursor that would lead to the desired 2-aryl and 3-hydroxy substitution pattern.
Alternative methods include cycloaddition reactions or tandem reactions that form the pyridine ring in one or more steps. For example, rhodium carbenoid-induced ring expansion of isoxazoles has been shown to produce highly functionalized pyridines. nih.gov Similarly, tandem cycloaddition/cycloreversion sequences using 1,4-oxazinone precursors can yield polysubstituted pyridines. nih.gov Another approach involves the transformation of 4H-pyran-4-ones into pyridin-4(1H)-ones by heating with ammonium (B1175870) acetate, which could be adapted for this synthesis. mdpi.com
Table 1: Selected Pyridine Ring Formation Strategies
| Method | Precursors | Key Features |
|---|---|---|
| Hantzsch-type Synthesis | 1,5-Dicarbonyl compounds, Ammonia | Classic condensation method for pyridine rings. advancechemjournal.com |
| Isoxazole Ring Expansion | 3,5-Disubstituted isoxazoles, Vinyldiazomethanes | One-pot procedure yielding highly functionalized pyridines. nih.gov |
| 1,4-Oxazinone Cycloaddition | 1,4-Oxazin-2-ones, Alkynes | Merged cycloaddition/cycloreversion process. nih.gov |
| Pyran-to-Pyridone Conversion | 4H-Pyran-4-ones, Ammonium Acetate | Transformation of a pre-existing heterocycle. mdpi.com |
Strategies for Ortho-Hydroxylation on the Pyridine Ring
An alternative to de novo ring synthesis is the direct C-H functionalization of a pre-formed 2-(3-nitrophenyl)pyridine. The pyridine nitrogen atom can act as an endogenous directing group, facilitating the selective introduction of a hydroxyl group at the adjacent C-3 (ortho) position. This approach has gained traction due to its high atom economy.
Transition-metal-catalyzed reactions are particularly effective for this transformation. Palladium researchgate.net and copper acs.org catalysts have been successfully employed for the ortho-acyloxylation or hydroxylation of 2-arylpyridines. The mechanism typically involves a chelation-assisted cyclometalation, forming a metallacycle intermediate which then reacts with an oxygen source.
Table 2: Catalytic Systems for Ortho-Oxygenation of 2-Arylpyridines
| Catalyst | Oxidant/Reagent | Reaction Type | Reference |
|---|---|---|---|
| Palladium Dichloride (PdCl₂) | H₂O₂ / O₂ | Hydroxylation | researchgate.net |
| Copper(II) Acetate (Cu(OAc)₂) | O₂ / Anhydrides | Acyloxylation | acs.org |
| Ruthenium(II) Complexes | Organic Halides | Arylation | acs.org |
The acyloxy products from these reactions can be readily hydrolyzed to yield the desired pyridin-3-ol.
Introduction of the Chloro Substituent
The final step in several of the proposed routes is the introduction of the chlorine atom at the C-5 position of the pyridine ring. This can be accomplished either by direct halogenation or through a route involving a precursor that facilitates substitution.
Regioselective Halogenation Reactions
Direct electrophilic chlorination of the 2-(3-nitrophenyl)pyridin-3-ol intermediate is a straightforward approach. The regiochemical outcome of this reaction would be governed by the directing effects of the existing substituents. The hydroxyl group at C-3 is a strongly activating, ortho-, para-directing group. The 2-aryl group and the pyridine nitrogen also influence the electron density of the ring. Achieving high selectivity for the C-5 position might be challenging and could lead to a mixture of isomers.
Modern halogenation methods offer potential solutions. For instance, a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates has been developed for the highly regioselective 3-selective halogenation of pyridines from C-H precursors. chemrxiv.orgchemrxiv.org While this specific method applies to pyridine itself, the principle of temporarily altering the aromatic system to control reactivity is a powerful one.
Nucleophilic Aromatic Substitution (SNAr) Precursor Routes
A more controlled method for introducing the chlorine atom involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy requires a precursor with a good leaving group at the C-5 position. The pyridine ring is inherently electron-deficient, which facilitates SNAr reactions, especially at the 2- and 4-positions. pearson.comyoutube.comyoutube.comstackexchange.com
A potential route could start with a 5-nitropyridine derivative. The nitro group is an excellent activating group for SNAr and can also serve as a precursor to the chloro group. The synthesis could proceed by building the 2-(3-nitrophenyl)-5-nitropyridin-3-ol scaffold. The nitro group could then be reduced to an amino group, which is subsequently converted to a chloro group via a Sandmeyer reaction.
Alternatively, one could start with a di- or tri-halopyridine and selectively functionalize it. For example, a 2,5-dichloropyridine (B42133) could be selectively arylated at the more reactive C-2 position, followed by the introduction of the hydroxyl group at C-3. The reactivity of different leaving groups in SNAr reactions on pyridinium (B92312) ions has been studied, providing a basis for designing such selective syntheses. nih.gov
Table 3: Common Leaving Groups in SNAr Reactions
| Leaving Group | Relative Reactivity | Notes |
|---|---|---|
| Fluoride (F⁻) | High | Often the best halide leaving group in SNAr due to the high electronegativity stabilizing the intermediate. nih.gov |
| Nitro (NO₂⁻) | High | Strong electron-withdrawing group that activates the ring and is a good leaving group. |
| Chloride (Cl⁻) | Moderate | Commonly used and effective leaving group. youtube.com |
| Bromide (Br⁻) | Moderate | Similar reactivity to chloride in many systems. nih.gov |
| Iodide (I⁻) | Moderate | Generally similar to Cl and Br. nih.gov |
Integration of the 3-Nitrophenyl Moiety
A crucial step in the synthesis is the formation of the carbon-carbon bond between the pyridine C2 position and the 3-nitrophenyl ring. This can be achieved via several modern organic chemistry techniques.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C(sp²)–C(sp²) bonds, making them ideal for linking the 3-nitrophenyl group to a pyridine precursor. nih.gov
Suzuki-Miyaura Coupling: This is a highly utilized method involving the reaction of an organoboron compound with an organic halide. A potential route would involve coupling 2,5-dichloro-pyridin-3-ol or a protected analogue with 3-nitrophenylboronic acid. The presence of two chloro-substituents would require careful optimization to achieve selective coupling at the C2 position. Highly active catalyst systems, often employing specialized phosphine (B1218219) ligands, are effective for coupling challenging heteroaryl chlorides. acs.orgorganic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent. orgsyn.org This method is known for its high functional group tolerance. orgsyn.org A plausible pathway would involve the reaction of a 2-halopyridine precursor, such as 2-bromo-5-chloropyridin-3-ol (B145115), with a (3-nitrophenyl)zinc halide. Nickel catalysts can also be employed in these reactions. wikipedia.org
Heck and Sonogashira Couplings: While the Heck reaction (coupling of an unsaturated halide with an alkene) and Sonogashira reaction (coupling with a terminal alkyne) are powerful C-C bond-forming reactions, they are less direct for synthesizing the target biaryl structure. scirp.org The Sonogashira reaction, for instance, is highly effective for creating C(sp²)-C(sp) bonds and is widely used in synthesizing complex heterocyclic compounds. researchgate.netwikipedia.org A multi-step sequence involving an initial Sonogashira coupling followed by further transformations could potentially lead to the target molecule, but this would be a more circuitous route than Suzuki or Negishi couplings.
| Reaction | Aryl Halide Precursor | Aryl Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base |
| Suzuki-Miyaura | 2-Bromo-5-chloropyridin-3-ol | 3-Nitrophenylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, P(tBu)₃ | K₃PO₄, Cs₂CO₃ |
| Negishi | 2-Bromo-5-chloropyridin-3-ol | (3-Nitrophenyl)zinc chloride | Pd(PPh₃)₄ or Ni(acac)₂ | PPh₃, dppe | Not required |
This strategy involves introducing the nitro group onto a pre-formed biaryl system. The nitration of a 2-phenyl-5-chloropyridin-3-ol precursor could be considered. However, electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. Furthermore, in acidic media typical for nitration (HNO₃/H₂SO₄), the pyridine nitrogen becomes protonated, forming a pyridinium ion which strongly deactivates the ring towards electrophilic attack. rsc.org
Therefore, the more feasible approach is the electrophilic nitration of the pendant phenyl ring. A kinetic study of the mononitration of 2-phenylpyridine (B120327) has shown that the reaction occurs on the conjugate acid, with substitution happening on the phenyl ring. rsc.org The pyridinium group acts as a deactivating, meta-directing substituent. Consequently, nitrating 2-phenyl-5-chloropyridin-3-ol would be expected to yield a mixture of isomers, with the 3'-nitro (meta) product being a significant component.
Building the substituted pyridine ring from acyclic precursors offers a convergent and highly regiocontrolled approach. The Bohlmann-Rahtz pyridine synthesis, for example, involves the condensation of an enamine with an ethynyl (B1212043) ketone. beilstein-journals.org A modified version of this or other cyclization strategies, such as the Hantzsch dihydropyridine (B1217469) synthesis, could be envisioned. organic-chemistry.org
A plausible route would involve the condensation of a β-enaminone derived from a chlorinated precursor with a compound containing the 3-nitrophenyl moiety. For example, a reaction between an appropriately substituted 1,3-dicarbonyl compound, an enamine, and 3-nitrobenzaldehyde (B41214) could be designed to construct the pyridine ring in one or two steps. Such multicomponent reactions are often efficient for creating complex heterocyclic scaffolds. organic-chemistry.orgmdpi.com
Stereochemical Control and Regioselectivity in Synthesis
The target molecule, this compound, is achiral, so stereochemical control is not a factor in the final product. However, if chiral catalysts or precursors were used in intermediate steps, stereocontrol could become relevant. nih.gov The primary challenge in the synthesis is regioselectivity—ensuring the correct placement of the three distinct substituents on the pyridine ring.
In Cross-Coupling: Regioselectivity is dictated by the starting positions of the halide on the pyridine precursor and the boronic acid/organozinc group on the phenyl partner. For instance, using 2-bromo-5-chloropyridin-3-ol ensures the aryl group attaches at the C2 position.
In Electrophilic Substitution: The regioselectivity of nitration is governed by the electronic directing effects of the substituents already present on the biaryl precursor. The pyridinium group directs meta to the C-C bond on the phenyl ring. rsc.org
In Cyclization Reactions: The final arrangement of substituents is determined by the constitution of the acyclic starting materials. This approach offers the most direct and unambiguous control over regiochemistry. beilstein-journals.org
Catalytic Systems and Reaction Optimization
For syntheses relying on cross-coupling, the choice and optimization of the catalytic system are critical for achieving high yields, especially when using less reactive aryl chlorides.
Catalyst Selection: Palladium complexes are the most common catalysts. For Suzuki-Miyaura couplings involving heteroaryl chlorides, highly active catalysts are formed from palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ and electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos. acs.orgorganic-chemistry.org For Negishi couplings, Pd(PPh₃)₄ or nickel-based catalysts are often effective. wikipedia.org
Reaction Optimization: Key parameters must be optimized to maximize product yield and minimize side reactions like dehalogenation or catalyst deactivation. researchgate.net These variables include:
Base: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial in Suzuki-Miyaura reactions, affecting both the transmetalation step and catalyst stability.
Solvent: Solvents like dioxane, toluene, or DMF, often with added water, are commonly used. The choice can influence reaction rates and solubility.
Temperature: Higher temperatures are often required for activating less reactive chlorides, but can also lead to degradation.
Catalyst Loading: Minimizing the amount of expensive palladium catalyst is desirable, and optimization can lead to high turnover numbers (TONs). acs.org
| Parameter | Variable | Purpose in Optimization |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Determine most active metal source |
| Ligand | SPhos, XPhos, P(o-tol)₃ | Enhance oxidative addition and reductive elimination |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Facilitate transmetalation and catalyst regeneration |
| Solvent | Dioxane/H₂O, Toluene, DMF | Improve solubility and reaction kinetics |
| Temperature | 80-150 °C | Overcome activation energy for C-Cl bond cleavage |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles can reduce the environmental impact of the synthesis. ijpsjournal.com The synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals, is an area of active research for more sustainable methods. nih.gov
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents can reduce environmental harm.
Energy Efficiency: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, leading to significant energy savings and often higher yields. rasayanjournal.co.innih.gov Flow chemistry is another technique that offers improved heat transfer, safety, and efficiency.
Catalysis: Using highly efficient catalysts at low loadings minimizes waste from heavy metals. The development of reusable, heterogeneous catalysts is also a key goal. rsc.org
Atom Economy: Designing synthetic routes, such as multicomponent condensation/cyclization reactions, that incorporate a majority of the atoms from the reactants into the final product minimizes waste generation. nih.gov
Renewable Feedstocks: While challenging for this specific target, the broader goal is to use starting materials derived from renewable biomass rather than fossil fuels. ijpsjournal.com
By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also more environmentally sustainable. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 3 Nitrophenyl Pyridin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the local magnetic fields around atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Connectivity and Chemical Environment Analysis
¹H NMR data would be essential to identify the number of distinct proton environments in the molecule, their chemical shifts (ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz). This information would allow for the determination of the connectivity between adjacent protons on both the pyridinol and nitrophenyl rings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy would provide insights into the carbon framework of the molecule. The chemical shifts of the carbon signals would help in assigning the different carbon atoms within the aromatic rings and identifying the carbon atom bonded to the chlorine and hydroxyl groups.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment
COSY (Correlation Spectroscopy): To establish proton-proton coupling correlations.
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To determine longer-range (two- and three-bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate through-space correlations between protons, providing information about the spatial arrangement of the atoms.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be required to determine the precise molecular weight of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol. This would allow for the calculation of its elemental formula, confirming the presence and number of each element (carbon, hydrogen, chlorine, nitrogen, and oxygen) in the molecule.
Fragmentation Pattern Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) analysis would involve the isolation and fragmentation of the molecular ion of the compound. The resulting fragmentation pattern would provide valuable information about the structural motifs present in the molecule and how they are connected.
Until such time as researchers synthesize, purify, and perform a full spectroscopic characterization of this compound, a detailed and scientifically accurate article on its advanced spectroscopic and structural elucidation cannot be compiled. The scientific community awaits the publication of this data to further understand the chemical nature of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
No experimental IR or Raman spectra for this compound have been found. Consequently, a detailed analysis of its vibrational modes and the creation of a data table of characteristic frequencies cannot be performed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
There is no available UV-Vis spectroscopic data for this compound. As a result, the characterization of its electronic transitions and chromophores, including a data table of absorption maxima, cannot be generated.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
A crystal structure for this compound has not been deposited in crystallographic databases or published in scientific literature. This prevents any discussion or data presentation on its solid-state molecular geometry.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Without X-ray crystallography data, the precise bond lengths, bond angles, and torsion angles for the solid-state structure of this molecule are unknown.
Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking, halogen bonding)
An analysis of the intermolecular forces that govern the crystal packing of this compound cannot be conducted in the absence of crystallographic information.
Computational and Theoretical Chemistry of 5 Chloro 2 3 Nitrophenyl Pyridin 3 Ol
Reactivity Descriptors (e.g., Fukui Functions, Parr Functions) for Nucleophilic and Electrophilic Sites
Reactivity descriptors derived from conceptual density functional theory (DFT) are powerful tools for predicting the reactive nature of a molecule. researchgate.net These descriptors help in identifying which parts of a molecule are more susceptible to electrophilic, nucleophilic, or radical attacks. For 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol, these analyses are crucial for understanding its interaction with other chemical species.
Fukui Functions: The Fukui function, ƒ(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. It helps in pinpointing the most reactive sites.
ƒ+(r): For nucleophilic attack (attack by an electron donor), this function identifies the sites most likely to accept an electron.
ƒ-(r): For electrophilic attack (attack by an electron acceptor), this function highlights the sites most likely to donate an electron.
ƒ0(r): For radical attack.
Parr Functions: The Parr function, P(r), is another descriptor used to identify reactive sites, particularly for electrophilic attacks.
For this compound, the primary reactive sites can be predicted by analyzing the effects of its substituent groups on the pyridine (B92270) ring. The electron-withdrawing nature of the nitro group (-NO₂) and the chloro group (-Cl), combined with the electron-donating effect of the hydroxyl group (-OH), creates a complex electronic landscape.
Computational analysis would likely reveal the following:
Nucleophilic Sites (Susceptible to Electrophilic Attack): The oxygen atom of the hydroxyl group and certain carbon atoms on the pyridine and phenyl rings, which have a higher electron density, are expected to be the primary sites for electrophilic attack. The Fukui function ƒ-(r) would be highest at these locations.
Electrophilic Sites (Susceptible to Nucleophilic Attack): The carbon atom attached to the nitro group and the carbon atoms adjacent to the nitrogen in the pyridine ring are expected to be electron-deficient and thus prone to nucleophilic attack. These sites would exhibit the highest values for the Fukui function ƒ+(r).
A hypothetical distribution of Fukui indices, calculated using DFT methods, is presented in the table below. Higher values indicate greater reactivity for the specified type of attack.
| Atom/Region | Predicted ƒ- (Electrophilic Attack) | Predicted ƒ+ (Nucleophilic Attack) |
| O (hydroxyl) | 0.25 | 0.08 |
| C3 (pyridin-3-ol) | 0.12 | 0.15 |
| C5 (pyridin-3-ol) | 0.09 | 0.22 |
| N (pyridine) | 0.05 | 0.18 |
| C (nitro-bearing) | 0.03 | 0.30 |
Tautomerism and Isomerism Investigations (e.g., pyridin-3-ol vs. pyridin-3-one forms)
Tautomerism is a critical aspect of hydroxypyridine chemistry, where the molecule can exist in equilibrium between different isomeric forms. For this compound, the most significant tautomeric equilibrium is between the pyridin-3-ol (enol) form and the pyridin-3-one (keto) form. chemtube3d.com
Pyridin-3-ol (Enol form): Features a hydroxyl group (-OH) directly attached to the pyridine ring.
Pyridin-3-one (Keto form): Features a carbonyl group (C=O) within the ring and the hydrogen atom is attached to the nitrogen atom, forming a zwitterionic or neutral keto structure.
The stability and preference for one tautomer over the other are influenced by several factors, including the electronic effects of substituents, intramolecular hydrogen bonding, and the polarity of the solvent. nih.govresearchgate.net Computational studies, typically using DFT methods, can predict the relative energies of these tautomers and the energy barrier for their interconversion. bohrium.com
For 2- and 4-hydroxypyridines, the pyridone (keto) form is generally more stable. chemtube3d.com However, for 3-hydroxypyridine (B118123) derivatives, the stability is more nuanced. The presence of the electron-withdrawing chloro and nitrophenyl groups on this compound would significantly influence this equilibrium.
Theoretical calculations would involve:
Geometry Optimization: Determining the lowest energy structure for both the pyridin-3-ol and pyridin-3-one tautomers.
Energy Calculation: Computing the relative electronic energies (ΔE) and Gibbs free energies (ΔG) to determine the more stable tautomer.
Solvent Effects: Using continuum solvation models (like PCM) to simulate how different solvents might shift the equilibrium. researchgate.net In polar solvents, the more polar tautomer (often the keto form) is typically stabilized. researchgate.net
A hypothetical energy profile for the tautomerism of this compound is shown below.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Polar Solvent, kcal/mol) |
| Pyridin-3-ol (Enol) | 0.0 (Reference) | 0.0 (Reference) |
| Pyridin-3-one (Keto) | +2.5 | -1.8 |
This hypothetical data suggests that while the enol form might be slightly more stable in the gas phase, the keto form could be favored in a polar solvent environment.
Non-Linear Optical (NLO) Properties Prediction and Analysis
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. researchgate.net These properties arise from the interaction of the molecule with intense electromagnetic fields, such as those from lasers. The key to high NLO activity is often a molecular structure that facilitates intramolecular charge transfer (ICT), typically found in "push-pull" systems where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. mdpi.com
This compound possesses the necessary features for potential NLO activity:
Electron Donor: The hydroxyl (-OH) group.
Electron Acceptor: The nitro (-NO₂) group.
π-Conjugated System: The interconnected pyridine and phenyl rings.
Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and hyperpolarizabilities (β, γ). researchgate.netrsc.org The first hyperpolarizability (β) is a key indicator of second-order NLO activity.
DFT calculations are commonly employed to compute these properties. The analysis would typically involve:
Calculation of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).
Analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the charge transfer characteristics. A small HOMO-LUMO energy gap is often correlated with higher NLO activity. researchgate.netnih.gov
The predicted NLO properties of this compound can be compared to a standard reference material like urea (B33335) to gauge its potential.
| Property | Calculated Value for this compound (a.u.) | Calculated Value for Urea (a.u.) |
| Dipole Moment (μ) | 5.8 D | 1.37 D |
| Polarizability (α) | 185 | 35 |
| First Hyperpolarizability (β) | 1200 | 30 |
The hypothetical data indicates that the compound could have a significantly larger first hyperpolarizability than urea, suggesting it may be a promising candidate for NLO applications.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural features. openmedicinalchemistryjournal.com These models establish a mathematical relationship between a set of molecular descriptors and a specific property.
For a class of compounds like substituted pyridinols, a QSPR model could be developed to predict various physicochemical properties such as:
Boiling point
Solubility
Reactivity
Biological activity nih.gov
The development of a QSPR model involves several steps:
Data Set Compilation: A set of molecules with known experimental values for the property of interest is gathered.
Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the set.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the property. chalcogen.ro
Model Validation: The predictive power of the model is rigorously tested.
While a specific QSPR model for this compound may not exist, one could be developed for a series of related pyridine derivatives. The descriptors for this compound could then be used in this model to predict its properties.
| Molecular Descriptor | Type | Predicted Influence on a Property (e.g., Solubility) |
| LogP | Lipophilicity | Negative correlation |
| Molecular Weight | Size | Negative correlation |
| Polar Surface Area (PSA) | Polarity | Positive correlation |
| Number of H-bond donors/acceptors | H-bonding capacity | Positive correlation |
This table illustrates the types of descriptors that would be relevant in a QSPR model and their likely influence on a property like aqueous solubility.
Chemical Reactivity and Derivatization of 5 Chloro 2 3 Nitrophenyl Pyridin 3 Ol
Reactions of the Pyridin-3-ol Hydroxyl Group
The hydroxyl group of the pyridin-3-ol core is a primary site for derivatization, behaving in a manner analogous to phenolic hydroxyl groups. Its reactivity allows for the introduction of various functional groups through alkylation, acylation, and other processes.
The hydroxyl group of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol can readily undergo O-alkylation to form ethers and O-acylation to form esters. These reactions are fundamental in medicinal chemistry for modifying a molecule's physicochemical properties, such as lipophilicity and metabolic stability.
O-Alkylation: In a typical O-alkylation reaction, the pyridin-3-ol is treated with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic pyridinolate anion, which then attacks the alkylating agent in a nucleophilic substitution reaction.
O-Acylation: O-acylation is generally achieved by reacting the pyridin-3-ol with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the acidic byproduct.
| Reaction Type | Reagents | Product Type |
| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether |
| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Ester |
The formation of ethers and esters from this compound is a direct application of O-alkylation and O-acylation reactions, respectively. These derivatizations are crucial for developing prodrugs or modifying the biological activity of the parent compound. For instance, converting the polar hydroxyl group into a less polar ether or ester can enhance the molecule's ability to cross cellular membranes.
The pyridin-3-ol moiety can be susceptible to oxidation, though the specific conditions and products would depend on the oxidizing agent used. Strong oxidizing agents could potentially lead to ring-opening or the formation of quinone-like structures, although the presence of the deactivating chloro and nitrophenyl groups might render the pyridine ring more resistant to oxidation.
Reduction of the pyridinol ring is also a possibility, typically requiring harsh conditions such as catalytic hydrogenation at high pressure and temperature. Such a reaction would result in the corresponding piperidinol derivative.
Transformations of the Nitro Group
The nitro group on the 3-nitrophenyl substituent is a versatile functional group that can undergo several important transformations, significantly altering the electronic and steric properties of the molecule.
The reduction of the nitro group is one of the most fundamental transformations in organic synthesis. Depending on the reaction conditions and the reducing agent employed, the nitro group can be selectively reduced to various oxidation states, including nitroso, hydroxylamino, and amino groups. The formation of dimeric species such as azoxy, azo, and hydrazo derivatives is also possible, typically under neutral or basic conditions.
A variety of reagents are available for the chemoselective reduction of aromatic nitro compounds. organic-chemistry.orgsci-hub.st For the complete reduction to the corresponding aniline (B41778) derivative, common methods include catalytic hydrogenation using catalysts like Pd/C, PtO₂, or Raney Ni, as well as metal-acid systems (e.g., Sn/HCl, Fe/HCl) and transfer hydrogenation. organic-chemistry.orgsci-hub.stmdpi.comnih.gov The choice of reducing agent is critical to avoid the reduction of other functional groups present in the molecule, such as the chloro substituent. For instance, certain catalytic hydrogenation conditions might also lead to dehalogenation.
The partial reduction of the nitro group to intermediate stages is also achievable. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine.
| Product | Typical Reagents and Conditions |
| Amino (-NH₂) | H₂, Pd/C; Fe/HCl; SnCl₂/HCl |
| Hydroxylamino (-NHOH) | Zn/NH₄Cl |
| Azo (-N=N-) | NaBH₄, with a catalyst |
| Azoxy (-N=N⁺-O⁻) | Glucose in alkaline solution |
Studies on related compounds, such as 2-chloro-5-nitrophenol, have shown that the nitro group can be chemoselectively reduced to a hydroxylamino group by specific enzymes like 3-nitrophenol (B1666305) nitroreductase. nih.govnih.gov This hydroxylamino derivative can then undergo further enzymatic rearrangement. nih.govnih.gov
The nitro group is a strong electron-withdrawing group, and its presence on an aromatic ring significantly influences the ring's reactivity towards nucleophilic aromatic substitution (SNAr). By withdrawing electron density from the aromatic ring, particularly from the ortho and para positions, the nitro group activates the ring for attack by nucleophiles. beilstein-journals.orgnih.gov
Reactions Involving the Chloro Substituent
The chlorine atom at the 5-position of the pyridine ring is a key handle for introducing structural diversity. Its reactivity is primarily exploited through nucleophilic displacement and modern cross-coupling methodologies.
Nucleophilic Displacement Reactions
The chloro group on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the nitro group enhances the electrophilicity of the carbon atom to which the chlorine is attached, facilitating attack by nucleophiles. A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of new C-O, C-N, and C-S bonds.
Common nucleophiles for these reactions include alkoxides, phenoxides, amines, and thiols. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the HCl generated.
Table 1: Examples of Nucleophilic Displacement Reactions on Chloro-Pyridine Scaffolds
| Nucleophile | Reagent Example | Product Type | General Conditions |
| Oxygen | Sodium Methoxide | 5-Methoxy-2-(3-nitrophenyl)pyridin-3-ol | Methanol, Reflux |
| Nitrogen | Piperidine | 5-(Piperidin-1-yl)-2-(3-nitrophenyl)pyridin-3-ol | DMF, 100 °C |
| Sulfur | Sodium Thiophenoxide | 5-(Phenylthio)-2-(3-nitrophenyl)pyridin-3-ol | Ethanol, Reflux |
Kinetic studies on analogous 2-chloropyridine (B119429) systems have shown that the reactions are typically second-order, being first-order in both the substrate and the nucleophile. The rate of reaction is influenced by the nature of the nucleophile, the solvent polarity, and the electronic effects of other substituents on the pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro substituent in this compound serves as an excellent electrophilic partner in these transformations.
C-C Bond Formation: Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings can be utilized to introduce new carbon-based functionalities. For instance, a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 5-aryl-2-(3-nitrophenyl)pyridin-3-ol derivative.
C-N and C-O Bond Formation: The Buchwald-Hartwig amination and its oxygen-analogue are powerful methods for forming C-N and C-O bonds, respectively. These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand and a base to couple the chloropyridine with an amine or an alcohol.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-2-(3-nitrophenyl)pyridin-3-ol |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 5-(Phenylamino)-2-(3-nitrophenyl)pyridin-3-ol |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-(Phenylethynyl)-2-(3-nitrophenyl)pyridin-3-ol |
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these reactions. The electronic properties and steric hindrance of both coupling partners also play a significant role in the reaction outcome.
Electrophilic Aromatic Substitution Reactions on Pyridine and Phenyl Rings
Both the pyridine and the phenyl rings in the molecule can potentially undergo electrophilic aromatic substitution (EAS). However, the reactivity of each ring is significantly influenced by the existing substituents.
The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Furthermore, under acidic conditions typically required for EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring. When substitution does occur, it is generally directed to the meta-position relative to the nitrogen (C-3 and C-5). In this specific molecule, the C-5 position is already substituted. The hydroxyl group at C-3 is an activating, ortho-, para-director, while the chloro group at C-5 is a deactivating, ortho-, para-director. The 2-(3-nitrophenyl) group is deactivating. The interplay of these electronic effects makes predicting the site of further electrophilic substitution on the pyridine ring complex.
The 3-nitrophenyl ring is also deactivated towards EAS due to the strongly electron-withdrawing nitro group, which is a meta-director. Therefore, any further substitution on this ring would be expected to occur at the C-5' position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, although harsh reaction conditions would likely be required.
Cycloaddition Reactions and Annulation Strategies for Fused Systems
The pyridine ring of this compound can participate as a component in cycloaddition reactions, leading to the formation of fused heterocyclic systems. While the aromaticity of the pyridine ring makes it less reactive in many cycloadditions compared to simple alkenes, certain transformations are possible.
For instance, pyridinium (B92312) ylides, which can be generated from the pyridine nitrogen, can undergo [3+2] cycloaddition reactions with various dipolarophiles. Additionally, inverse-electron-demand Diels-Alder reactions, where the pyridine ring acts as the diene component, can be employed with electron-rich dienophiles to construct new six-membered rings.
Annulation strategies can also be envisioned, where reactions involving the hydroxyl group and the adjacent ring positions could be used to build a new ring fused to the pyridine core. For example, a Pechmann condensation or a similar reaction could potentially be used to construct a coumarin-like fused system.
Mechanistic Studies of Specific Reactions and Kinetic Investigations
Nucleophilic Aromatic Substitution (SNAr): The mechanism proceeds through a two-step addition-elimination pathway. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the chloride ion is expelled, and the aromaticity of the ring is restored. Kinetic studies of similar systems have confirmed this mechanism and have been used to probe the electronic effects of substituents on the reaction rate.
Palladium-Catalyzed Cross-Coupling: The catalytic cycle for these reactions generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring, forming a palladium(II) intermediate.
Transmetalation (for Suzuki, Stille, etc.) or Reductive Elimination Precursor Formation (for Buchwald-Hartwig): The second coupling partner is transferred to the palladium center, or a complex poised for reductive elimination is formed.
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.
Advanced Research Applications of 5 Chloro 2 3 Nitrophenyl Pyridin 3 Ol
Ligand Chemistry and Coordination Complexes
There is no available scientific literature detailing the ligand chemistry or the formation of coordination complexes specifically with 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol.
Metal Chelation Properties of the Pyridin-3-ol Scaffold
While the general pyridin-3-ol scaffold is known to possess metal-chelating properties due to the presence of nitrogen and oxygen donor atoms, no studies have been published that specifically investigate or characterize these properties for this compound.
Synthesis and Spectroscopic Characterization of Metal Complexes
There are no published reports on the synthesis of metal complexes derived from this compound. Consequently, there is no spectroscopic data (such as IR, NMR, UV-Vis, or X-ray crystallography) available for any such complexes.
Investigation of Catalytic Activity of Derived Metal Complexes
Given the absence of synthesized metal complexes of this compound in the scientific literature, no investigations into the catalytic activity of any derived metal complexes have been reported.
Materials Science Applications
There is no published research on the application of this compound in the field of materials science.
Building Blocks for Organic Electronic Materials (e.g., semiconductors, luminescent materials)
No studies have been found that utilize this compound as a building block for the synthesis of organic electronic materials. There is no data on its potential semiconductor or luminescent properties.
Design of Chemical Sensors and Probes
The unique arrangement of functional groups in this compound makes it a promising scaffold for the development of novel chemical sensors and probes. The pyridin-3-ol moiety can exhibit changes in its photophysical properties, such as fluorescence or color, in response to alterations in its local chemical environment.
Researchers have successfully designed probes based on similar heterocyclic structures for detecting specific environmental parameters. For instance, a multifunctional probe incorporating a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton demonstrated both colorimetric and fluorescent responses to pH changes. nih.gov This probe exhibited a distinct visual color change and a "turn-off" fluorescence signal in the slightly acidic pH range of 5.5 to 6.5. nih.gov The underlying mechanism involves the protonation and deprotonation of the pyridine (B92270) nitrogen atom, which alters the electronic distribution and, consequently, the spectroscopic properties of the molecule.
Similarly, the hydroxyl group and the nitrogen atom in the pyridine ring of this compound could serve as protonation/deprotonation sites, making it sensitive to pH. The electron-withdrawing nature of the chloro and nitro groups can further modulate the pKa of the hydroxyl group, potentially tuning its responsive range for specific applications in biological or environmental monitoring. The development of such probes offers the advantage of real-time, non-invasive monitoring. nih.gov
Mechanistic Molecular Interaction Studies
Understanding how this compound interacts with biological macromolecules at a molecular level is crucial for elucidating its potential as a research tool. The following sections detail various in vitro and in silico approaches used to investigate these interactions, focusing strictly on the mechanistic aspects.
In Vitro Enzyme Inhibition Mechanism Investigations
The structural motifs within this compound suggest it could act as an inhibitor for various enzymes. Investigations into enzyme inhibition mechanisms focus on determining the kinetics of binding and identifying interactions with the enzyme's active site.
For example, studies on analogous compounds, such as derivatives of 5-chloro-indole-2-carboxylate, have demonstrated potent inhibitory activity against protein kinases like EGFR and BRAF. mdpi.com The inhibitory mechanism of these compounds was elucidated through kinetic assays, which revealed their ability to compete with endogenous ligands for the enzyme's active site. The binding is often characterized by a low IC50 value, indicating high potency. For instance, certain 5-chloro-indole derivatives exhibited IC50 values in the nanomolar range against the EGFRT790M mutant. mdpi.com
For this compound, kinetic studies would involve measuring enzyme activity at various concentrations of the compound and the substrate. This data allows for the determination of key kinetic parameters, such as the inhibition constant (Ki), and helps to distinguish between different inhibition models (e.g., competitive, non-competitive, or uncompetitive). The interactions could involve hydrogen bonding from the pyridinol hydroxyl group, halogen bonding from the chlorine atom, and π-π stacking from the aromatic rings, with key amino acid residues in an enzyme's active site. mdpi.com
Receptor Binding and Ligand-Target Interaction Analysis
Analyzing the binding of a ligand to its receptor target provides fundamental insights into the thermodynamics and specificity of the interaction. Techniques like competition assays and isothermal titration calorimetry (ITC) are central to this analysis.
Competition assays would involve measuring the ability of this compound to displace a known, labeled ligand from its receptor. The results, often expressed as an IC50 or Ki value, quantify the compound's binding affinity.
Isothermal titration calorimetry (ITC) offers a more detailed thermodynamic profile of the binding event. By directly measuring the heat released or absorbed as the ligand binds to the target, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic signature of the binding process. nih.gov This level of detail helps to understand the forces driving the interaction, whether it is enthalpically driven (e.g., by strong hydrogen bonds) or entropically driven (e.g., by the release of water molecules from the binding site). nih.gov
| Thermodynamic Parameter | Description | Information Gained |
| Binding Affinity (Ka) | The equilibrium constant for the binding reaction. | Strength of the ligand-receptor interaction. |
| Enthalpy Change (ΔH) | The heat released or absorbed during binding. | Indicates the role of hydrogen bonds and van der Waals forces. |
| Entropy Change (ΔS) | The change in disorder of the system upon binding. | Reflects changes due to conformational restriction and solvent rearrangement. |
| Gibbs Free Energy (ΔG) | The overall energy change of the binding event. | Determines the spontaneity of the binding process. |
Molecular Docking and Molecular Dynamics Simulations for Protein-Ligand Systems
Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing and analyzing protein-ligand interactions at an atomic level.
Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could identify potential binding sites on a protein and predict the binding conformation. These simulations calculate a scoring function to estimate the binding affinity, helping to rank potential inhibitors. researchgate.netnih.gov Docking studies on similar nitrobenzamide derivatives have revealed key interactions, such as hydrogen bonding and hydrophobic interactions with active site residues of enzymes like α-glucosidase and α-amylase. researchgate.netnih.gov The docking results for this compound would likely highlight the roles of its functional groups: the hydroxyl group as a hydrogen bond donor/acceptor, the chlorine atom in halogen bonding, and the aromatic rings in hydrophobic and π-π stacking interactions. mdpi.com
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the protein-ligand complex over time. An MD simulation of this compound bound to a target protein would reveal the stability of the binding pose predicted by docking. researchgate.net By analyzing the trajectory, researchers can study conformational changes in both the ligand and the protein upon binding and calculate the root-mean-square deviation (RMSD) to assess the stability of the complex. nih.gov These simulations can also elucidate the role of water molecules in mediating interactions and provide a more accurate estimation of the binding free energy.
| Computational Method | Purpose | Key Outputs |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein. | Binding pose, docking score, key interacting residues. researchgate.net |
| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Trajectory of atomic motion, stability of the complex (RMSD), conformational changes. researchgate.net |
Investigations into Antioxidant Mechanisms
Phenolic compounds are known for their antioxidant properties, primarily their ability to scavenge free radicals. frontiersin.org The pyridin-3-ol structure in this compound suggests it may possess such capabilities. The antioxidant mechanism of phenolic compounds typically involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.
The primary mechanisms for radical scavenging are:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond. mdpi.com
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, forming a radical cation, which then deprotonates.
For this compound, the hydroxyl group on the pyridine ring is the likely site for radical scavenging activity. frontiersin.org The presence of electron-withdrawing chloro and nitro groups would influence the O-H bond dissociation enthalpy and the redox potential of the molecule, thereby modulating its antioxidant capacity. frontiersin.org Experimental assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay can be used to quantify this activity. nih.govnih.gov In this assay, the reduction of the stable DPPH radical is measured spectrophotometrically as a color change from violet to yellow. nih.gov
Studies of Antimicrobial Action at the Molecular Level
The molecular framework of this compound may allow it to interfere with essential microbial processes. Understanding the molecular basis of such antimicrobial action is key to its development as a research tool.
One potential mechanism is the disruption of microbial membranes. Molecular dynamics simulations have been used to study the interaction of similar heterocyclic probes with model cell membranes. nih.gov These studies can show how the molecule orients itself within the lipid bilayer, potentially disrupting its integrity. For example, simulations revealed that a cationic probe's tricyclic core could insert itself below the phospholipid heads, altering membrane structure. nih.gov
Another possible mechanism is the inhibition of specific microbial enzymes that are essential for processes like cell wall synthesis, DNA replication, or metabolic pathways. The compound could act as an inhibitor through mechanisms similar to those described for enzyme inhibition (Section 6.3.1), involving specific binding to the active site of a crucial microbial enzyme. The presence of the nitro group is also significant, as nitroaromatic compounds are known to be activated by microbial nitroreductases to form reactive radical species that can cause cellular damage. nih.gov
Role as a Precursor in Multi-Component Reactions and Complex Heterocyclic Synthesis
No published data is available.
Compound Reference Table
Future Research Directions and Perspectives
Exploration of Sustainable Synthetic Pathways and Biocatalysis
The pursuit of environmentally friendly and efficient synthetic routes for complex molecules like 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol is a paramount goal in modern chemistry. Future research should prioritize the development of sustainable synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the exploration of biocatalysis. The use of whole-cell biocatalysts or isolated enzymes could offer a greener alternative to traditional organic synthesis protocols. rsc.org Research efforts could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this substituted pyridinol. This approach could lead to simpler and more sustainable production methods. rsc.org
Furthermore, the development of catalytic systems that utilize earth-abundant metals and environmentally benign solvents will be crucial. For instance, the use of copper-based zeolite catalysts has shown promise in the synthesis of other pyridine (B92270) derivatives under mild conditions. oaepublish.com Investigating similar catalytic systems for the synthesis of this compound could provide a more sustainable and economical route.
| Research Focus | Potential Advantages | Key Challenges |
| Whole-cell biocatalysis | Milder reaction conditions, higher selectivity, reduced waste. | Enzyme discovery and engineering, substrate specificity. |
| Green catalytic systems | Use of abundant and non-toxic metals, recyclable catalysts. | Catalyst stability and efficiency, optimization of reaction conditions. |
| Flow chemistry | Improved safety and scalability, precise control over reaction parameters. | Initial setup costs, potential for clogging with solid byproducts. |
Development of Advanced Functional Materials with Tunable Properties
The unique structural features of this compound, including the presence of chloro, nitro, and hydroxyl functional groups, make it an attractive building block for the design of advanced functional materials. Future research should explore the incorporation of this compound into various material architectures to harness its potential electronic, optical, and chemical properties.
The development of novel polymers and coordination complexes containing the this compound moiety could lead to materials with tailored properties. For example, the nitro group can act as an electron-withdrawing group, potentially influencing the electronic properties of the resulting materials, making them suitable for applications in organic electronics.
Furthermore, the pyridinol scaffold can be functionalized to create materials with specific recognition capabilities. The synthesis of derivatives with appended receptor units could lead to chemosensors for the detection of specific ions or molecules. The chloro and nitro substituents can be further modified to fine-tune the material's properties. nih.gov
| Material Type | Potential Applications | Desired Properties |
| Conjugated Polymers | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). | High charge carrier mobility, tunable bandgap, good processability. |
| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis. | High porosity, specific guest binding sites, thermal and chemical stability. |
| Chemosensors | Environmental monitoring, medical diagnostics. | High sensitivity and selectivity, rapid response time. |
Deepening the Understanding of Structure-Reactivity Relationships
A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity is essential for its rational application in various fields. Future research should employ a combination of experimental and computational methods to elucidate these relationships.
Systematic studies on the reactivity of the different functional groups—the chloro, nitro, and hydroxyl groups—will be crucial. Investigating their susceptibility to nucleophilic and electrophilic substitution, as well as their role in directing further chemical transformations, will provide a comprehensive reactivity profile. For example, understanding the regioselectivity of reactions on the pyridine ring is vital for synthesizing new derivatives. nih.gov
Computational modeling, such as density functional theory (DFT) calculations, can provide valuable insights into the electronic structure, bond energies, and reaction mechanisms. These theoretical studies can complement experimental findings and guide the design of new synthetic strategies and functional materials.
Elucidation of Molecular Recognition Principles
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, makes it a compelling candidate for studies in molecular recognition. Future research should aim to understand and exploit these interactions for the design of host-guest systems and self-assembling structures.
The hydroxyl group can act as a hydrogen bond donor and acceptor, while the pyridine ring and the nitrophenyl group can engage in π-π stacking interactions. By systematically modifying the structure of the molecule, it may be possible to tune its recognition properties for specific guest molecules. The synthesis of related compounds with different substitution patterns could provide a library of hosts with varying binding affinities and selectivities.
Techniques such as NMR spectroscopy, X-ray crystallography, and isothermal titration calorimetry will be instrumental in characterizing the binding events and determining the thermodynamic parameters of host-guest complexation.
Integration into Supramolecular Assemblies and Frameworks
Building upon the principles of molecular recognition, a significant future direction is the integration of this compound into larger supramolecular assemblies and frameworks. The programmed self-assembly of this molecule, either alone or in combination with other building blocks, could lead to the formation of well-defined nanostructures with emergent properties.
The design of molecules capable of forming liquid crystals, gels, or crystalline porous materials is a promising area of investigation. The directional nature of the interactions involving the pyridinol core can be exploited to control the dimensionality and architecture of the resulting assemblies.
The development of pyrazolo[3,4-b]pyridines, which are structurally related, has shown their potential in forming structures with interesting photophysical properties and applications in diagnostics. mdpi.com A similar approach could be applied to derivatives of this compound to create novel supramolecular systems.
| Supramolecular Structure | Potential Functionality | Key Design Principles |
| Liquid Crystals | Display technologies, optical sensors. | Anisotropic molecular shape, directional intermolecular interactions. |
| Supramolecular Gels | Drug delivery, tissue engineering. | Balance of intermolecular forces leading to fibrillar networks. |
| Crystalline Frameworks | Selective adsorption, catalysis. | Rigid molecular building blocks, predictable packing motifs. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
